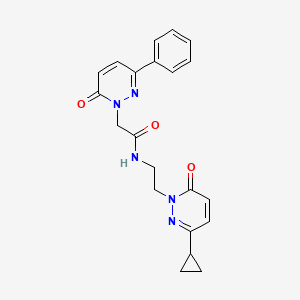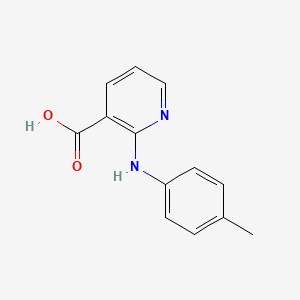![molecular formula C14H13F3N2O B2516511 (3E)-1,1,1-Trifluor-4-{[2-(1H-Indol-3-yl)ethyl]amino}but-3-en-2-on CAS No. 478040-78-7](/img/structure/B2516511.png)
(3E)-1,1,1-Trifluor-4-{[2-(1H-Indol-3-yl)ethyl]amino}but-3-en-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an indole moiety, and an enone structure
Wissenschaftliche Forschungsanwendungen
(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the indole moiety.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making the compound useful in the development of organic electronic materials.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of agrochemicals and specialty chemicals due to its reactivity and functional group diversity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Formation of the Enone Structure: The enone structure can be formed through aldol condensation, where an aldehyde or ketone reacts with an enolate ion under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the indole nitrogen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: Alkyl halides, acyl chlorides, bases (e.g., NaOH, KOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Wirkmechanismus
The mechanism of action of (3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects, while the enone structure can participate in Michael addition reactions with nucleophiles in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-4-(2-phenylethylamino)but-3-en-2-one: Similar structure but with a phenyl group instead of an indole.
1,1,1-Trifluoro-4-(2-pyridylethylamino)but-3-en-2-one: Similar structure but with a pyridine ring instead of an indole.
1,1,1-Trifluoro-4-(2-(1H-pyrrolyl)ethylamino)but-3-en-2-one: Similar structure but with a pyrrole ring instead of an indole.
Uniqueness
The uniqueness of (3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one lies in the combination of the trifluoromethyl group, the indole moiety, and the enone structure. This combination imparts unique electronic and steric properties, making the compound particularly useful in medicinal chemistry and materials science applications.
Eigenschaften
CAS-Nummer |
478040-78-7 |
|---|---|
Molekularformel |
C14H13F3N2O |
Molekulargewicht |
282.26 g/mol |
IUPAC-Name |
1,1,1-trifluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)13(20)6-8-18-7-5-10-9-19-12-4-2-1-3-11(10)12/h1-4,6,8-9,18-19H,5,7H2 |
InChI-Schlüssel |
FKGVMUPVWRQQDT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC=CC(=O)C(F)(F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC=CC(=O)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2516429.png)

![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2516432.png)

![(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2516437.png)




![2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2516442.png)



![2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2516449.png)
